Tetrakis(trichlorosilyl)hydrazine

Description

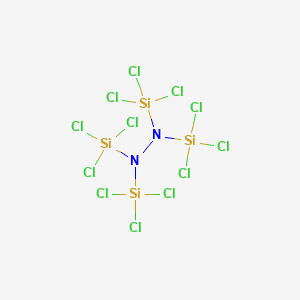

Tetrakis(trichlorosilyl)hydrazine is a nitrogen-based compound featuring a central hydrazine (N–N) backbone substituted with four trichlorosilyl (SiCl₃) groups. Silyl-substituted hydrazines, such as tetrakis(di-tert-butylsilyl)hydrazine and tetrakis(trifluoromethyl)hydrazine, are well-documented, offering insights into the behavior of highly substituted hydrazine derivatives . These compounds are characterized by steric bulk and electron-withdrawing substituents, which significantly influence their stability, reactivity, and applications in materials science and catalysis.

Properties

CAS No. |

657410-07-6 |

|---|---|

Molecular Formula |

Cl12N2Si4 |

Molecular Weight |

565.8 g/mol |

IUPAC Name |

1,1,2,2-tetrakis(trichlorosilyl)hydrazine |

InChI |

InChI=1S/Cl12N2Si4/c1-15(2,3)13(16(4,5)6)14(17(7,8)9)18(10,11)12 |

InChI Key |

UPBLIGRZGKTXFC-UHFFFAOYSA-N |

Canonical SMILES |

N(N([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tetrakis(trichlorosilyl)hydrazine typically involves the reaction of hydrazine with trichlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows: [ \text{N}_2\text{H}_4 + 4 \text{HSiCl}_3 \rightarrow \text{N}_2(\text{SiCl}_3)_4 + 4 \text{HCl} ] This reaction requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Tetrakis(trichlorosilyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of siloxanes.

Reduction: Reduction reactions can break the Si-Cl bonds, resulting in the formation of silicon-hydrogen bonds.

Substitution: The trichlorosilyl groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Semiconductor Manufacturing

One of the primary applications of tetrakis(trichlorosilyl)hydrazine is as a precursor in the deposition of silicon-germanium (Si-Ge) layers. The compound is utilized due to its ability to form high-purity Si-Ge films, which are critical in semiconductor electronics.

- Deposition Process : The synthesis method allows for the production of uncharged, non-ionic products that can be directly used in semiconductor fabrication without the formation of undesirable by-products such as silicon carbide (SiC), which can compromise electrical properties .

- Advantages : The absence of pyrophoric or toxic substances in its synthesis makes it safer and more environmentally friendly compared to traditional methods that often involve hazardous materials like silane or germane .

Chemical Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly in the formation of complex silane compounds. Its unique structure allows it to participate in various chemical reactions, enhancing the versatility of synthetic pathways.

- Reactivity : The compound can undergo reactions that lead to the formation of new silane derivatives, which are essential for developing advanced materials with tailored properties for specific applications in optics and electronics .

Research and Development

In academic research, this compound is employed as a model compound to study reaction mechanisms involving hydrazines and their derivatives. Researchers investigate its behavior under various conditions to understand better the fundamental chemistry of silanes and hydrazines.

- Mechanistic Studies : Investigations into its reactivity contribute to broader knowledge regarding organosilicon chemistry, aiding in the development of new materials and processes .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of coatings and advanced composites.

- Coating Applications : this compound can be used to create protective coatings that enhance the durability and performance of materials exposed to harsh environments .

Case Study 1: Semiconductor Layer Deposition

A recent study demonstrated that using this compound as a precursor resulted in high-quality Si-Ge films with improved electrical characteristics compared to films produced using traditional methods. The process was noted for its efficiency and reduced environmental impact.

Case Study 2: Organic Synthesis

In another application, researchers utilized this compound to synthesize novel silane compounds that exhibited unique optical properties. These compounds were characterized using NMR spectroscopy and demonstrated potential use in photonic devices.

Mechanism of Action

The mechanism by which tetrakis(trichlorosilyl)hydrazine exerts its effects involves the reactivity of the trichlorosilyl groups. These groups can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Features

Tetrakis(trichlorosilyl)hydrazine

- Substituents : Four trichlorosilyl (SiCl₃) groups.

- Electronic Effects : The SiCl₃ group is strongly electron-withdrawing due to the electronegativity of chlorine, which polarizes the N–N bond and enhances its stability against homolytic cleavage.

Tetrakis(trifluoromethyl)hydrazine (N₂(CF₃)₄)

- Substituents : Four trifluoromethyl (CF₃) groups.

- Key Properties : The CF₃ groups are highly electronegative, stabilizing the N–N bond. Experimental studies report exceptional thermal stability for the N–N bond compared to other substituted hydrazines .

- Applications : Used in high-energy materials and as a precursor in fluorination reactions.

Tetrakis(di-tert-butylsilyl)hydrazine (N₂(Si(t-Bu)₂)₄)

- Substituents : Four di-tert-butylsilyl (Si(t-Bu)₂) groups.

- Key Properties : Quantum chemical calculations reveal a low enthalpy of N–N bond dissociation (−108.4 kJ/mol) due to steric relaxation and conformational changes in the radicals formed post-dissociation. The intrinsic N–N bond strength, however, remains high (490.6 kJ/mol) .

- Reactivity : The bulky t-Bu groups reduce reactivity in condensed phases but enhance stability in radical-forming processes.

Thermodynamic and Kinetic Stability

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, SiCl₃) stabilize the N–N bond by reducing electron density, making homolytic cleavage less favorable.

- Bulky substituents (e.g., Si(t-Bu)₂) lower dissociation enthalpy due to steric relaxation post-cleavage, despite strong intrinsic bond strength .

Biological Activity

Tetrakis(trichlorosilyl)hydrazine (TTH) is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and material science. This article aims to provide a comprehensive overview of the biological activity associated with TTH, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

TTH is a hydrazine derivative characterized by the presence of four trichlorosilyl groups attached to a central hydrazine moiety. Its chemical structure can be represented as:

The synthesis of TTH typically involves the reaction of hydrazine with trichlorosilane under controlled conditions. This process yields TTH as a colorless liquid that is sensitive to moisture and air.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TTH and its derivatives. Hydrazine compounds, including TTH, have been shown to exhibit significant antimicrobial activity against various pathogens. For instance, a study indicated that certain hydrazone derivatives demonstrate potent antibacterial effects, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .

Anticancer Activity

TTH and similar hydrazine derivatives have been explored for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction. A notable case study reported that certain hydrazone derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating their potential as anticancer agents .

The biological activity of TTH can be partially explained through its interaction with biological macromolecules. The presence of the trichlorosilyl groups enhances the compound's reactivity, allowing it to form complexes with metal ions or interact with nucleophiles within biological systems. This reactivity may lead to the inhibition of key enzymes or disruption of cellular signaling pathways involved in disease processes.

Study 1: Antimicrobial Efficacy

A study conducted on various hydrazone derivatives, including those derived from TTH, assessed their antimicrobial efficacy against strains of Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL, demonstrating strong antimicrobial properties .

Study 2: Anticancer Activity

In another investigation, TTH-related compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 μM. These findings suggest that TTH derivatives may serve as promising candidates for further development in cancer therapeutics .

Data Table: Biological Activities of this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.